molecular formula C19H19NO4S B2471681 1-ethyl-3-((4-methoxyphenyl)sulfonyl)-6-methylquinolin-4(1H)-one CAS No. 899214-34-7

1-ethyl-3-((4-methoxyphenyl)sulfonyl)-6-methylquinolin-4(1H)-one

Cat. No.: B2471681
CAS No.: 899214-34-7
M. Wt: 357.42
InChI Key: UNECAAXKMJLECN-UHFFFAOYSA-N
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Description

1-ethyl-3-((4-methoxyphenyl)sulfonyl)-6-methylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C19H19NO4S and its molecular weight is 357.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Structure

Research has demonstrated the utility of sulfonylquinolones, similar to the chemical compound , in the synthesis of broad-spectrum antibacterial agents. One study highlights the synthesis of a new 2-sulfonylquinolone that served as a key intermediate in developing a potent broad-spectrum antibacterial agent effective against resistant organisms such as methicillin-resistant Staphylococcus aureus (MRSA) (Hashimoto et al., 2007). This underscores the compound's relevance in addressing antibiotic resistance.

Catalytic Applications

A study employed 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as an efficient catalyst for synthesizing polyhydroquinoline derivatives, demonstrating the compound's application in catalysis and synthetic chemistry (Khaligh, 2014). This research points towards the compound's potential in facilitating complex organic reactions.

Antimicrobial Activity

The compound's structural analogs have been evaluated for their antimicrobial properties. For instance, phenylquinolinones derived from marine fungi showed moderate cytotoxicity against cancer cell lines, indicating the compound's potential in developing new antimicrobial agents (Li et al., 2016). This suggests the chemical's importance in discovering novel therapeutic agents.

Photocatalytic Activity

Research into the photocatalytic activity of related compounds, such as bicyclometalated iridium(III) complexes, revealed their efficiency in generating singlet oxygen and photooxidation of sulfides into sulfoxides (Li & Ye, 2019). These findings underscore the potential applications of the compound in environmental remediation and organic synthesis.

Organometallic Chemistry

Palladium(II) complexes with related thiosemicarbazones have been synthesized to explore their biological properties, revealing their strong binding affinity to DNA and proteins (Ramachandran et al., 2012). This highlights the compound's potential applications in medicinal chemistry and drug development.

Properties

IUPAC Name

1-ethyl-3-(4-methoxyphenyl)sulfonyl-6-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S/c1-4-20-12-18(19(21)16-11-13(2)5-10-17(16)20)25(22,23)15-8-6-14(24-3)7-9-15/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNECAAXKMJLECN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.